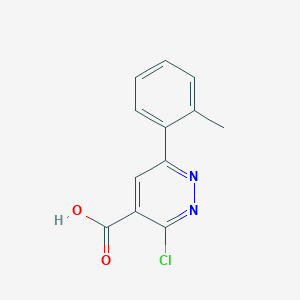

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJJUGPWQFRXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a heteroaromatic carboxylic acid derivative characterized by a pyridazine ring substituted with a chlorine atom at the 3-position, an o-tolyl group at the 6-position, and a carboxylic acid function at the 4-position. Its synthesis typically involves the construction or functionalization of the pyridazine ring followed by introduction of the carboxylic acid moiety.

Catalytic Ozonolysis for Aromatic and Heteroaromatic Carboxylic Acids

One general and efficient method for preparing aromatic and heteroaromatic carboxylic acids, including pyridazine derivatives, is catalytic ozonolysis of appropriate precursors. The process involves:

- Using ozone as the oxidizing agent, typically in about twice the equimolar amount relative to the substrate.

- Employing a catalyst and sometimes an acid additive (0.001 to 1 mol per mole of substrate, preferably 0.1 to 0.5 mol).

- Conducting the reaction in suitable solvents at controlled temperatures ranging from −70 to +110 °C, preferably 0 to 30 °C.

- Introducing ozone into the reaction mixture until the ozonolysis is complete, followed by removal of excess ozone with nitrogen.

- Isolating the product by standard methods such as extraction, filtration, or chromatography depending on the physical state.

This method yields aromatic and heteroaromatic carboxylic acids with high purity and yield, minimizing by-products compared to traditional oxidation methods. It is applicable to substituted pyridazine carboxylic acids, making it a promising approach for this compound synthesis if an appropriate precursor is available.

Pyridazine Ring Construction and Substitution Strategies

The pyridazine core with specific substitutions (3-chloro and 6-(o-tolyl)) is generally constructed via:

- Halogenation of preformed pyridazine rings to introduce the chlorine atom at the 3-position.

- Cross-coupling or electrophilic aromatic substitution to attach the o-tolyl group at the 6-position.

- Functional group transformations to install the carboxylic acid at the 4-position, often through oxidation or hydrolysis of ester intermediates.

While specific detailed procedures for this compound are sparse, analogous compounds such as 3-Chloro-6-(4-chlorophenyl)pyridazine have been synthesized by reacting chlorosulfonyl isocyanate with suitable precursors in solvents at 60–65 °C for 3.5 hours, yielding about 70% product. This suggests that careful choice of reagents and reaction conditions can achieve the desired substitution pattern on the pyridazine ring.

Reaction Conditions and Purification

Based on available data and analogous syntheses:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvents | Polar aprotic solvents (e.g., DMF) | Used for reaction and purification steps |

| Temperature | 0–65 °C | Controlled to optimize yield and selectivity |

| Reaction Time | 2–4 hours | Depending on reagent and scale |

| Catalyst/Acid Additives | Acid additives (0.1–0.5 mol per mol substrate) | Enhance catalytic ozonolysis efficiency |

| Isolation Techniques | Filtration, extraction, crystallization | To obtain pure solid product |

For example, after reaction completion, the mixture is cooled and stirred, followed by filtration and washing with solvents like ethyl acetate or DMF to purify the product. Heating steps at 60–85 °C may be employed to improve crystallization and purity.

Research Findings and Yield Data

- The ozonolysis method can yield high-purity aromatic carboxylic acids with reduced by-products compared to traditional oxidation.

- Analogous pyridazine derivatives prepared via chlorosulfonyl isocyanate reactions achieve yields around 70% under mild heating conditions.

- Purification by recrystallization and solvent washing enhances product quality and isolation efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe in biological studies to understand cellular processes and pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize its properties, 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is compared below with 3-chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid (ChemBK, 2015), a structurally similar compound with distinct functional groups and ring systems .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | 3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic Acid |

|---|---|---|

| Core Ring | Pyridazine (two adjacent N atoms) | Pyridine (one N atom) |

| Molecular Formula | C₁₃H₁₀ClN₂O₂* | C₁₃H₁₀ClNO₂S |

| Molar Mass (g/mol) | ~263.69* | 279.74 |

| Substituents | - Cl (position 3) | - Cl (position 3) |

| - o-Tolyl (position 6) | - (4-Methylphenyl)sulfanyl (position 6) | |

| - COOH (position 4) | - COOH (position 2) | |

| Key Functional Groups | Carboxylic acid, aromatic chlorine | Carboxylic acid, sulfanyl, aromatic chlorine |

Note: The molecular formula and molar mass of this compound are inferred based on its structure and may require experimental validation.

Key Differences and Implications:

This difference could influence binding affinity in biological targets or catalytic applications.

Substituent Position and Nature: The carboxylic acid group at position 4 (pyridazine) vs. position 2 (pyridine) alters the molecule’s dipole moment and solubility profile. The sulfanyl group (-S-) in the latter may enhance hydrophobicity and oxidative stability.

Physicochemical Properties :

- The reference compound’s higher molar mass (279.74 vs. ~263.69 g/mol) is attributed to the sulfur atom in the sulfanyl group. Sulfur’s larger atomic radius and polarizability may also increase van der Waals interactions in solid-state packing .

Research Findings and Limitations

- Synthetic Accessibility : The reference compound’s synthesis likely involves thiol-ether coupling, while the target compound may require palladium-catalyzed cross-coupling for o-tolyl introduction. Both pathways demand optimization to avoid side reactions.

- Biological Activity: Pyridazine derivatives are often explored as kinase inhibitors or antibacterial agents, whereas pyridine-based sulfanyl compounds may exhibit antioxidant or enzyme-modulating properties.

- Further characterization is needed to validate computational predictions.

Biological Activity

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 276.72 g/mol. The compound features a pyridazine ring substituted with a chloro group and an o-tolyl moiety, which contributes to its biological activity.

Research indicates that this compound exhibits significant interactions with various enzymes and proteins:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the nervous system.

- Anti-inflammatory Activity : It demonstrates potential anti-inflammatory effects by targeting specific pathways involved in inflammatory responses, such as the inhibition of cytokine production (e.g., TNF-α, IL-6) and COX-2 expression.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Cycle Regulation : Studies have indicated that derivatives of this compound can induce cell cycle arrest in cancer cell lines, particularly at the G1 phase, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, inhibiting the growth of bacteria and fungi. Minimum inhibitory concentration (MIC) values have been reported between 3.12 and 12.5 μg/mL against various strains.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve:

- Binding Interactions : The compound binds to specific sites on target proteins and enzymes, leading to either inhibition or activation of their functions. Molecular docking studies suggest significant binding interactions with key amino acid residues in active sites .

- Signal Transduction Pathways : It influences several signaling pathways related to cell proliferation and apoptosis, making it a candidate for further research in cancer therapy.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A key method includes lithiation using lithium 2,2,6,6-tetramethylpiperidide to activate intermediates, followed by coupling with o-tolyl groups . Yield optimization requires precise control of temperature (−78°C for lithiation) and solvent polarity (e.g., THF or DMF). Scalability can be enhanced via continuous flow chemistry, though lab-scale synthesis often prioritizes selectivity over throughput .

Q. What structural features contribute to the compound’s reactivity and biological activity?

The pyridazine core substituted with a chlorine atom (3-position) and o-tolyl group (6-position) creates steric and electronic effects. The chlorine enhances electrophilicity, while the o-tolyl group’s methyl substituent influences π-π stacking in biological systems. The carboxylic acid group at position 4 enables hydrogen bonding, critical for enzyme interactions (e.g., p38 MAPK inhibition) .

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR (¹H/¹³C) to verify substitution patterns.

- HPLC for purity assessment (>95% typical for biological assays).

- Mass spectrometry (HRMS) to confirm molecular weight (theoretical ~264.66 g/mol) .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in biological activity data?

Comparative studies of analogs (e.g., replacing o-tolyl with 2-methoxyphenyl or 2-chlorophenyl) reveal substituent-dependent activity. For instance:

| Substituent | Biological Activity (p38 MAPK IC₅₀) |

|---|---|

| 2-Methoxyphenyl | 12 nM |

| 2-Chlorophenyl | 48 nM |

| The methoxy group’s electron-donating effect enhances binding affinity, while bulkier groups reduce solubility . Rational design should balance electronic effects and steric hindrance using computational docking (e.g., AutoDock Vina) . |

Q. What experimental strategies address low reproducibility in enzyme inhibition assays?

Inconsistent IC₅₀ values may arise from:

- Solvent choice : DMSO concentration >1% can denature proteins.

- Enzyme source : Recombinant vs. tissue-extracted p38 MAPK may differ in post-translational modifications.

Standardize assays using recombinant enzymes and kinetic measurements (e.g., fluorescence polarization) to minimize variability .

Q. How does the compound’s mechanism of action differ in inflammatory vs. autoimmune disease models?

In murine models, the compound inhibits p38 MAPK in macrophages (reducing TNF-α by 60% at 10 µM), but shows weaker efficacy in T-cell-mediated autoimmune pathways. Transcriptomic analysis (RNA-seq) reveals selective downregulation of NF-κB targets in macrophages but not T-cells .

Q. What are the limitations of current SAR studies, and how can they be improved?

Most structure-activity relationship (SAR) studies focus on in vitro data, neglecting pharmacokinetics (e.g., metabolic stability in liver microsomes). Advanced approaches include:

- Metabolite profiling (LC-MS/MS) to identify oxidation-prone sites (e.g., o-tolyl methyl group).

- Cocrystallization with target enzymes to map binding interactions at atomic resolution .

Methodological Considerations

Q. How can reaction byproducts be minimized during scale-up?

- Flow chemistry : Reduces side reactions via precise residence time control.

- Catalyst screening : Palladium/copper catalysts improve coupling efficiency (>90% yield in o-tolyl introduction) .

Q. What analytical techniques resolve ambiguities in stereochemical outcomes?

- X-ray crystallography : Confirms absolute configuration of crystalline intermediates.

- Circular dichroism (CD) : Detects chiral centers in solution-phase intermediates .

Q. How to validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of p38 MAPK upon compound binding.

- BRET (Bioluminescence Resonance Energy Transfer) : Monitors real-time kinase activity in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.